molecular formula C13H19FN2 B3092075 (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine CAS No. 1222711-20-7

(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine

Cat. No.: B3092075
CAS No.: 1222711-20-7
M. Wt: 222.3 g/mol
InChI Key: UICPTCGPPWEBMI-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine is a chemical compound that features a piperidine ring substituted with a 5-fluoro-2-methylphenyl group and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro-Methylphenyl Group: The 5-fluoro-2-methylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Amination: The amine group at the 3-position can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine nitrogen.

Scientific Research Applications

(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or psychiatric disorders.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.

    Chemical Biology: The compound can serve as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine is unique due to its specific substitution pattern and the presence of both a fluorinated aromatic ring and a piperidine ring. This combination of features can impart distinct biological and chemical properties, making it valuable for various applications.

Properties

IUPAC Name

(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-4-5-12(14)7-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICPTCGPPWEBMI-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CN2CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)CN2CCC[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine
Reactant of Route 3
Reactant of Route 3
(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine
Reactant of Route 4
Reactant of Route 4
(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine
Reactant of Route 5
Reactant of Route 5
(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine
Reactant of Route 6
Reactant of Route 6
(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.